molecular formula C17H24ClN3O2 B2580429 N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide;hydrochloride CAS No. 2418692-09-6

N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide;hydrochloride

Cat. No. B2580429
CAS RN: 2418692-09-6
M. Wt: 337.85
InChI Key: APQFCSDMZADXBB-UHFFFAOYSA-N
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Description

N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide;hydrochloride is a useful research compound. Its molecular formula is C17H24ClN3O2 and its molecular weight is 337.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide;hydrochloride is involved in the synthesis and study of conformationally restricted amino acids and heterocyclic compounds, reflecting its utility in the development of novel chemical entities with potential biological activity. For instance, the synthesis of conformationally rigid spiro-linked amino acids, which are analogues of glutamic acid and lysine, demonstrates the compound's role in creating structurally unique bioactive molecules (Yashin et al., 2019). Additionally, the creation of spirocyclic oxetane-fused benzimidazoles and fluorinated spiro[3.3]heptane scaffolds showcases the compound's application in synthesizing diverse molecular frameworks with potential for medicinal chemistry applications (Gurry et al., 2015); (Chernykh et al., 2016).

Biological Activity and Applications

The compound's derivatives exhibit a wide range of biological activities, highlighting its potential in the development of novel therapeutic agents. For instance, spirothiazolidines analogs have shown significant anticancer and antidiabetic activities, suggesting the compound's utility in creating new treatments for these diseases (Flefel et al., 2019). Furthermore, compounds derived from this compound have been explored for their antiarrhythmic and hemostatic activities, offering new avenues for cardiovascular and coagulation disorder treatments (Gashkova et al., 2019).

Chemical Reactivity and Diverse Synthetic Applications

The compound's chemical reactivity has been exploited in synthesizing a variety of heterocyclic compounds, including pyrazoles, pyrimidines, and diazepines, through its interaction with bifunctional nucleophiles. This versatility is crucial for the development of molecules with novel pharmacological profiles (Farouk et al., 2021). Moreover, the synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study highlights the compound's role in creating new antimicrobial agents (Jayadevappa et al., 2012).

properties

IUPAC Name

N-[2-[(1-aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2.ClH/c18-13-10-14(17(13)7-4-8-17)20-16(22)11-19-15(21)9-12-5-2-1-3-6-12;/h1-3,5-6,13-14H,4,7-11,18H2,(H,19,21)(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQFCSDMZADXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2NC(=O)CNC(=O)CC3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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